molecular formula C11H22N2O3 B12824154 tert-Butyl (5-hydroxyazepan-4-yl)carbamate

tert-Butyl (5-hydroxyazepan-4-yl)carbamate

Cat. No.: B12824154
M. Wt: 230.30 g/mol
InChI Key: NBTWQEQYQYYQDO-UHFFFAOYSA-N
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Description

tert-Butyl (5-hydroxyazepan-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and a hydroxyazepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-hydroxyazepan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azepane derivative. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-hydroxyazepan-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (5-hydroxyazepan-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biology, this compound is used in the study of enzyme inhibition and protein interactions. It can serve as a model compound for understanding the behavior of carbamates in biological systems.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs or as a reference compound in pharmacological studies.

Industry: In industry, this compound is used in the production of various chemicals and materials. It may also be used as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of tert-Butyl (5-hydroxyazepan-4-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering protein-protein interactions. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate

Comparison: tert-Butyl (5-hydroxyazepan-4-yl)carbamate is unique due to its specific structure, which includes a hydroxyazepane ring. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, tert-Butyl N-(4-hydroxycyclohexyl)carbamate has a cyclohexyl ring instead of an azepane ring, which may result in different reactivity and biological activity .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-(5-hydroxyazepan-4-yl)carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-6-12-7-5-9(8)14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)

InChI Key

NBTWQEQYQYYQDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCCC1O

Origin of Product

United States

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